1,3,4-Oxathiazinane 3,3-dioxide 1,3,4-Oxathiazinane 3,3-dioxide
Brand Name: Vulcanchem
CAS No.: 863015-82-1
VCID: VC2271320
InChI: InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2
SMILES: C1COCS(=O)(=O)N1
Molecular Formula: C3H7NO3S
Molecular Weight: 137.16 g/mol

1,3,4-Oxathiazinane 3,3-dioxide

CAS No.: 863015-82-1

Cat. No.: VC2271320

Molecular Formula: C3H7NO3S

Molecular Weight: 137.16 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Oxathiazinane 3,3-dioxide - 863015-82-1

CAS No. 863015-82-1
Molecular Formula C3H7NO3S
Molecular Weight 137.16 g/mol
IUPAC Name 1,3,4-oxathiazinane 3,3-dioxide
Standard InChI InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2
Standard InChI Key CFRCZLVPCCLZFG-UHFFFAOYSA-N
SMILES C1COCS(=O)(=O)N1
Canonical SMILES C1COCS(=O)(=O)N1

Chemical Structure and Properties

Structural Characteristics

1,3,4-Oxathiazinane 3,3-dioxide (CAS: 863015-82-1) is characterized by a six-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, and one sulfur atom in specific positions. The sulfur atom is in the 3-position and bears two oxygen atoms, forming a sulfone group (SO₂). The molecular formula is C3H7NO3S, indicating the presence of three carbon atoms, seven hydrogen atoms, one nitrogen, three oxygen atoms, and one sulfur atom . The structure features a saturated ring system with the nitrogen at position 4 and oxygen at position 1, contributing to its distinctive chemical properties and reactivity patterns.

Physical and Chemical Properties

1,3,4-Oxathiazinane 3,3-dioxide possesses several notable physicochemical properties that influence its behavior in chemical reactions and potential biological interactions. The molecular weight of 137.16 g/mol places it in the category of small molecules suitable for drug development considerations. Table 1 summarizes key physicochemical properties of this compound based on computational and experimental data.

Table 1: Physicochemical Properties of 1,3,4-Oxathiazinane 3,3-dioxide

PropertyValueReference
Molecular FormulaC3H7NO3S
Molecular Weight137.16 g/mol
XLogP3-AA-0.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Exact Mass137.01466426 Da

The negative XLogP3-AA value of -0.9 indicates the compound's hydrophilic nature, suggesting relatively good water solubility. This property, combined with its hydrogen bonding capabilities (1 donor and 4 acceptors), affects its potential for interactions with biological targets and its pharmacokinetic behavior in biological systems. The absence of rotatable bonds (0) indicates a rigid structure that may influence its binding specificity with potential biological targets .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1,3,4-Oxathiazinane 3,3-dioxide. The proton NMR (¹H NMR) spectrum reveals distinctive chemical shifts that confirm its structural arrangement. The NH proton appears as a doublet at 7.16 ppm with a coupling constant of 2.0 Hz, while the methylene protons adjacent to oxygen show a characteristic downfield shift at 4.65 ppm. The methylene groups adjacent to sulfur and nitrogen appear at 3.65 ppm and 3.29 ppm, respectively .

Synthesis Methods

Catalytic Hydrogenation Route

A well-documented synthesis route for 1,3,4-Oxathiazinane 3,3-dioxide involves catalytic hydrogenation of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide. This debenzylation reaction proceeds efficiently under pressurized hydrogen conditions in the presence of a palladium catalyst. The detailed reaction conditions and outcomes are presented in Table 2.

Table 2: Catalytic Hydrogenation Synthesis of 1,3,4-Oxathiazinane 3,3-dioxide

ParameterSpecificationReference
Starting Material4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.74 g, 7.66 mmol)
Catalyst20% palladium(II) hydroxide (100 mg)
Solvent SystemEthyl acetate (50 mL) and absolute ethanol (50 mL)
AdditiveAcetic acid (1 mL)
Reaction ConditionsH₂ pressure (60 psi), 21 hours
PurificationFiltration through Celite bed
Physical FormWhite powder
Yield1.04 g (100%)

The synthesis procedure involves dissolving the starting material in a mixed solvent system, adding acetic acid, and conducting hydrogenation under pressure with a palladium catalyst. After 21 hours, the reaction reaches completion, and simple filtration followed by solvent removal provides the pure product. The exceptional yield (100%) makes this an efficient method for preparing 1,3,4-Oxathiazinane 3,3-dioxide for further studies and applications .

Alternative Synthesis Routes

Biological Activities and Research Findings

Anticancer Properties

Research has demonstrated that derivatives of 1,3,4-oxathiazinane 3,3-dioxide exhibit significant anticancer activities. A study focusing on oxathiazinane dioxides synthesized from D- and L-serine evaluated their effects on SKBR3 breast cancer cells. The findings revealed that certain derivatives possess notable cytotoxic properties. Specifically, the compound (5R)-5-(4-(4'-Bromomethyl)phenyl)benzyloxymethyl- -oxathiazinane-3,3-dioxide demonstrated significant growth inhibitory effects with an IC50 value of 10 μM .

This biological activity suggests that the 1,3,4-oxathiazinane 3,3-dioxide scaffold holds promise as a foundation for developing novel anticancer agents. The presence of the sulfone group and the specific arrangement of atoms in the heterocyclic ring appear to contribute significantly to these biological properties. Furthermore, the ability to introduce various substituents at different positions of the ring provides opportunities for optimizing activity and selectivity profiles .

Structure-Activity Relationships

Key Structural Features

Structure-activity relationship studies suggest that substituents at various positions of the ring can significantly modify the compound's properties and activities. N-substituted derivatives often display altered biological profiles compared to the parent compound, indicating the importance of the nitrogen position for target interactions. Similarly, carbon-substituted derivatives with various functional groups demonstrate how specific modifications can enhance or diminish biological activity .

Stereochemical Considerations

Stereochemistry plays a crucial role in the biological activity of 1,3,4-oxathiazinane 3,3-dioxide derivatives. When prepared from chiral starting materials such as D- or L-serine, the resulting oxathiazinane derivatives maintain specific stereochemical configurations that influence their interactions with biological targets. This stereoselectivity can significantly impact potency and specificity, as evidenced by the notable activity of the (5R)-configured derivative against breast cancer cells .

Related Compounds and Structural Analogs

Structural Variations

Several compounds share structural similarities with 1,3,4-Oxathiazinane 3,3-dioxide while exhibiting distinct chemical and biological properties. These structural analogs provide valuable comparative information for understanding structure-function relationships. Table 3 presents a comparison of 1,3,4-Oxathiazinane 3,3-dioxide with related heterocyclic compounds.

Table 3: Comparison of 1,3,4-Oxathiazinane 3,3-dioxide and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural CharacteristicsReference
1,3,4-Oxathiazinane 3,3-dioxideC3H7NO3S137.16Six-membered ring with O at position 1, S at position 3, N at position 4
1,4,5-Oxathiazinane-4,4-dioxideC3H7NO3S137.16Six-membered ring with different arrangement of O, N, and S atoms
1H,3H-benzo[e] oxathiazine 2,2-dioxideC7H7NO3S185.2Fused bicyclic system with benzene ring
4-benzyl-1,3,4-oxathiazinane 3,3-dioxideC10H13NO3S227.28N-benzyl derivative of the parent compound

Applications and Future Perspectives

Future Research Directions

Several promising avenues exist for future research on 1,3,4-Oxathiazinane 3,3-dioxide:

  • Comprehensive structure-activity relationship studies to identify optimal substitution patterns for specific biological targets

  • Detailed mechanistic investigations to elucidate the precise mode of action in cancer cells

  • Development of more efficient and scalable synthetic routes to facilitate access to diverse derivatives

  • Exploration of potential applications beyond anticancer activity, such as antimicrobial or anti-inflammatory properties

  • Investigation of the compound's interactions with specific biological targets through computational and experimental approaches

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